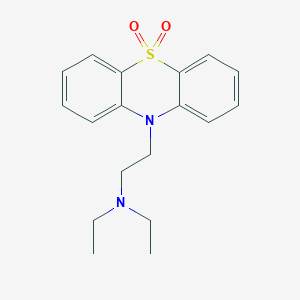
Diethazine Sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethazine Sulfone can be synthesized through the oxidation of Diethazine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and urea-hydrogen peroxide adducts . The reaction typically involves the use of catalysts such as tantalum carbide or niobium carbide to achieve high yields .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and efficient recovery systems for catalysts ensures high productivity and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Diethazine Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like H2O2.
Substitution: Nucleophilic substitution reactions where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, urea-hydrogen peroxide adducts, tantalum carbide, niobium carbide.
Reduction: Sodium amalgam, tin hydrides, samarium(II) iodide.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of this compound from Diethazine.
Reduction: Formation of alkanes or olefins from sulfones.
Substitution: Formation of substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethazine Sulfone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical testing and method validation.
Biology: Studied for its potential antiparkinson effects.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of high-quality pharmaceutical reference standards.
Wirkmechanismus
The mechanism of action of Diethazine Sulfone involves its interaction with molecular targets in the brain, potentially influencing neurotransmitter pathways. It is believed to exert its effects by modulating the activity of dopamine receptors, which are crucial in the management of Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dapsone: Another sulfone used primarily for its antibacterial properties.
Sulfadiazine: A sulfonamide with applications in treating bacterial infections.
Sulfamethazine: Used in veterinary medicine for its antibacterial effects.
Uniqueness
Diethazine Sulfone is unique due to its specific application as an antiparkinson agent, distinguishing it from other sulfones primarily used for their antibacterial properties .
Eigenschaften
Molekularformel |
C18H22N2O2S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-(5,5-dioxophenothiazin-10-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C18H22N2O2S/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)23(21,22)18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
DAPZIRMYCPGTML-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
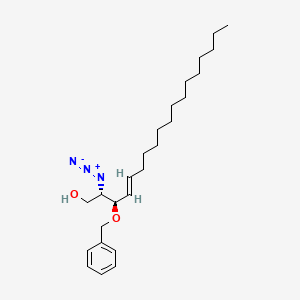
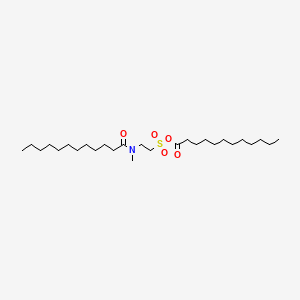
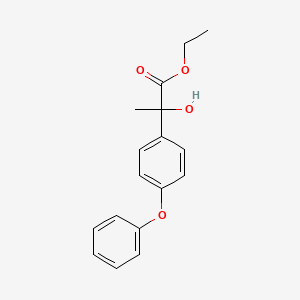
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
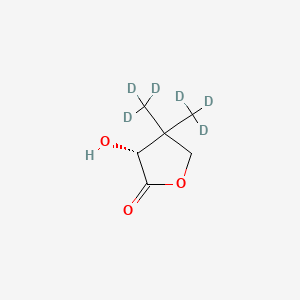
![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
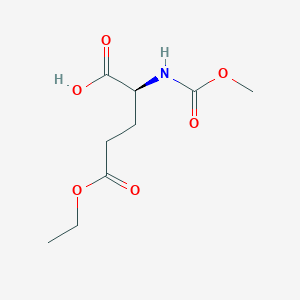


![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)
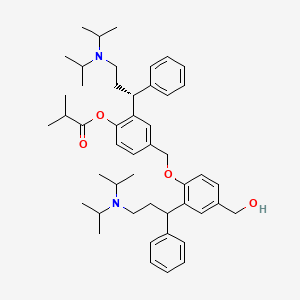
![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)
